molecular formula C8H11N3O3 B1368056 4-[(1-methyl-1H-pyrazol-4-yl)amino]-4-oxobutanoic acid CAS No. 1006470-52-5

4-[(1-methyl-1H-pyrazol-4-yl)amino]-4-oxobutanoic acid

Cat. No.: B1368056
CAS No.: 1006470-52-5
M. Wt: 197.19 g/mol
InChI Key: NFNRLQULWIMBHD-UHFFFAOYSA-N
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Description

4-[(1-methyl-1H-pyrazol-4-yl)amino]-4-oxobutanoic acid is a compound that features a pyrazole ring, which is a five-membered heterocycle containing two nitrogen atoms. Pyrazole derivatives are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1-methyl-1H-pyrazol-4-yl)amino]-4-oxobutanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 1-methyl-1H-pyrazole-4-amine with a suitable acylating agent to introduce the oxobutanoic acid moiety. The reaction typically requires a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized for large-scale production, with considerations for cost-effectiveness and environmental impact. Catalysts and automated systems may be employed to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-[(1-methyl-1H-pyrazol-4-yl)amino]-4-oxobutanoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(1-methyl-1H-pyrazol-4-yl)amino]-4-oxobutanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of agrochemicals and materials science.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-1H-pyrazole-4-carboxylic acid
  • 4-amino-1-methyl-1H-pyrazole-5-carboxylic acid
  • 1-methyl-3,5-diphenyl-1H-pyrazole

Uniqueness

4-[(1-methyl-1H-pyrazol-4-yl)amino]-4-oxobutanoic acid is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing novel therapeutic agents and studying structure-activity relationships in medicinal chemistry .

Biological Activity

4-[(1-methyl-1H-pyrazol-4-yl)amino]-4-oxobutanoic acid is a compound of interest due to its potential biological activities, particularly in pharmacology and biochemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.

Chemical Structure

The compound can be represented by the following chemical structure:

C7H10N2O3\text{C}_7\text{H}_10\text{N}_2\text{O}_3

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Notably:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, which may play a role in its anti-inflammatory and analgesic properties.
  • Receptor Binding : Molecular docking studies suggest that it can bind effectively to specific receptors, influencing signaling pathways related to pain and inflammation .

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its ability to reduce pro-inflammatory cytokines and inhibit pathways associated with inflammation, such as the NF-kB pathway .

Antioxidant Properties

The compound also displays antioxidant activity, which contributes to its protective effects against oxidative stress. This property is crucial for preventing cellular damage in various diseases, including neurodegenerative disorders .

Antimicrobial Effects

Preliminary studies have suggested that this compound possesses antimicrobial properties against certain bacterial strains. The mechanism appears to involve disruption of bacterial cell walls, although further research is needed to elucidate the exact pathways involved .

Study on Anti-inflammatory Effects

In a controlled study involving animal models, administration of this compound significantly reduced inflammation markers compared to control groups. The study highlighted its potential as a therapeutic agent for conditions like arthritis and other inflammatory diseases .

Antioxidant Activity Assessment

Another study evaluated the antioxidant capacity of this compound using various assays (e.g., DPPH radical scavenging). Results indicated a dose-dependent increase in antioxidant activity, supporting its potential use in formulations aimed at reducing oxidative damage .

Research Findings Summary

Activity Mechanism Study Reference
Anti-inflammatoryInhibition of NF-kB pathway
AntioxidantScavenging free radicals
AntimicrobialDisruption of bacterial cell walls

Properties

IUPAC Name

4-[(1-methylpyrazol-4-yl)amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3/c1-11-5-6(4-9-11)10-7(12)2-3-8(13)14/h4-5H,2-3H2,1H3,(H,10,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFNRLQULWIMBHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101207828
Record name 4-[(1-Methyl-1H-pyrazol-4-yl)amino]-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101207828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006470-52-5
Record name 4-[(1-Methyl-1H-pyrazol-4-yl)amino]-4-oxobutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1006470-52-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(1-Methyl-1H-pyrazol-4-yl)amino]-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101207828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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